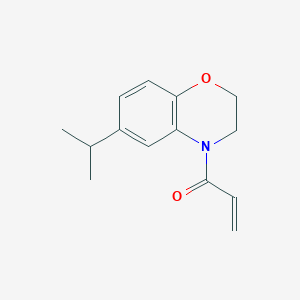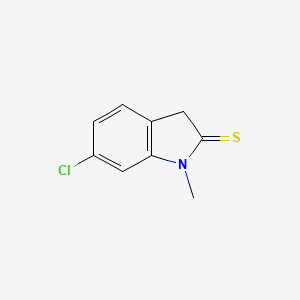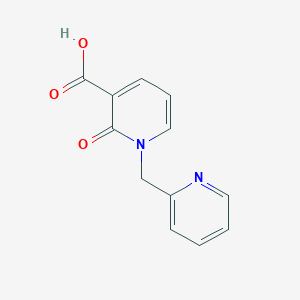![molecular formula C25H25N3O4S B3002822 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1252821-58-1](/img/no-structure.png)
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and evaluated for their biological properties, such as antiproliferative activity against cancer cell lines.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further condensation with amines. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by treatment with urea, chlorination, and final condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives can be elucidated using X-ray crystallography, which provides precise information about the crystal system and space group. The bond lengths and angles can be optimized using density functional theory (DFT) and compared with experimental values. For example, the related compound mentioned above crystallizes in the tetragonal system and its geometric parameters have been validated by DFT calculations .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin derivatives can undergo various chemical reactions depending on their functional groups. The presence of amino groups, chloro substituents, and other reactive sites allows for further chemical modifications, which can be used to tailor the compound's properties for specific biological activities. The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. These properties are crucial for understanding the compound's reactivity and potential as a drug candidate. The molecular electrostatic potential (MEP) surface map can also be investigated to predict the sites of electrophilic and nucleophilic attack .
Relevant Case Studies
The antiproliferative activity of thieno[3,2-d]pyrimidin derivatives has been demonstrated in various cancer cell lines. The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. The molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer, providing a potential mechanism of action .
While the provided papers do not directly discuss the synthesis or properties of 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, they offer valuable insights into the general chemical behavior and biological potential of related thieno[3,2-d]pyrimidin compounds.
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with ethyl acetoacetate to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate. The final compound is obtained by reacting this intermediate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiosemicarbazide", "ethyl acetoacetate", "N-(4-methylbenzyl)amine", "acetic anhydride", "triethylamine" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol", "Reaction of 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol with ethyl acetoacetate in the presence of acetic acid to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "Reaction of 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine to form 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide" ] } | |
CAS番号 |
1252821-58-1 |
製品名 |
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
分子式 |
C25H25N3O4S |
分子量 |
463.55 |
IUPAC名 |
2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-3-32-20-10-8-19(9-11-20)15-28-24(30)23-21(12-13-33-23)27(25(28)31)16-22(29)26-14-18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,29) |
InChIキー |
AQKCFPLDFKKIRM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide](/img/structure/B3002739.png)


![ethyl 3-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3002743.png)



![N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B3002752.png)
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)


![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)

